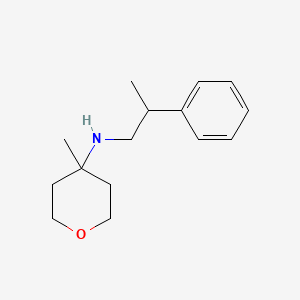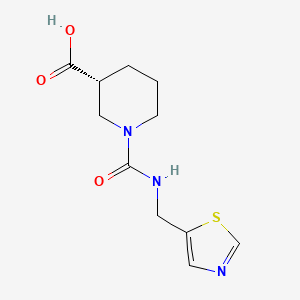![molecular formula C14H20ClNO2 B6644414 1-(4-Chlorophenyl)-3-[3-hydroxybutyl(methyl)amino]propan-1-one](/img/structure/B6644414.png)
1-(4-Chlorophenyl)-3-[3-hydroxybutyl(methyl)amino]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-3-[3-hydroxybutyl(methyl)amino]propan-1-one, also known as buphedrone, is a synthetic stimulant drug that belongs to the cathinone class. It is structurally similar to other drugs such as amphetamines and cathinones, which are known for their stimulant effects on the central nervous system. Buphedrone has gained popularity in recent years due to its ability to produce euphoria, increased energy, and heightened alertness.
Mecanismo De Acción
Buphedrone acts as a dopamine and norepinephrine reuptake inhibitor, which means it increases the levels of these neurotransmitters in the brain. This leads to increased feelings of euphoria, energy, and alertness. Buphedrone also acts as a serotonin releasing agent, which can lead to increased feelings of empathy and sociability.
Biochemical and Physiological Effects:
Buphedrone has been shown to increase heart rate, blood pressure, and body temperature. It can also cause vasoconstriction, which can lead to decreased blood flow to certain organs. Buphedrone has also been shown to increase the levels of stress hormones such as cortisol and adrenaline.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Buphedrone has been used in research to study the effects of dopamine and norepinephrine reuptake inhibitors on the brain. However, due to its potential for abuse and lack of clinical research, its use in lab experiments is limited.
Direcciones Futuras
Future research on 1-(4-Chlorophenyl)-3-[3-hydroxybutyl(methyl)amino]propan-1-one should focus on its potential use in the treatment of medical conditions such as ADHD and depression. More research is also needed to fully understand the long-term effects of this compound on the human body. Additionally, research should be conducted to develop safer and more effective drugs that target the same neurotransmitter systems as this compound.
Métodos De Síntesis
Buphedrone can be synthesized using a variety of methods, including the reaction of 4-chloropropiophenone with hydroxylamine, followed by reduction with sodium borohydride. Another method involves the reaction of 4-chlorobutyrophenone with methylamine and 3-hydroxybutyraldehyde, followed by reduction with sodium borohydride. The synthesis of 1-(4-Chlorophenyl)-3-[3-hydroxybutyl(methyl)amino]propan-1-one requires specialized equipment and knowledge of organic chemistry.
Aplicaciones Científicas De Investigación
Buphedrone has been studied for its potential use in the treatment of various medical conditions, including attention deficit hyperactivity disorder (ADHD) and depression. It has also been studied for its potential use as a performance-enhancing drug in sports. However, more research is needed to fully understand the effects of 1-(4-Chlorophenyl)-3-[3-hydroxybutyl(methyl)amino]propan-1-one on the human body.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-[3-hydroxybutyl(methyl)amino]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2/c1-11(17)7-9-16(2)10-8-14(18)12-3-5-13(15)6-4-12/h3-6,11,17H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBIWJLLXSWTNJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN(C)CCC(=O)C1=CC=C(C=C1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Hydroxymethyl)phenyl]-3-(2,2,2-trifluoroethyl)urea](/img/structure/B6644339.png)

![N-tert-butyl-2-[(2-methylpyridin-4-yl)amino]propanamide](/img/structure/B6644350.png)

![4-[(3-Methyloxolan-3-yl)sulfamoyl]benzoic acid](/img/structure/B6644368.png)
![4-Methyl-3-[(3-methyltriazol-4-yl)methylamino]benzoic acid](/img/structure/B6644375.png)
![N-methyl-N-[(1-methyltriazol-4-yl)methyl]-2-piperazin-1-ylethanamine](/img/structure/B6644403.png)

![[1-[(3,4-Dibromophenyl)methyl]piperidin-3-yl]methanamine](/img/structure/B6644410.png)

![1-[[(2-Hydroxy-2-phenylpropyl)amino]methyl]cyclobutan-1-ol](/img/structure/B6644431.png)
![1-[1-(2-Fluoro-6-methylphenyl)triazol-4-yl]propan-1-ol](/img/structure/B6644432.png)
![3-{[4-(Aminomethyl)piperidin-1-yl]methyl}-5-fluorophenol](/img/structure/B6644433.png)
